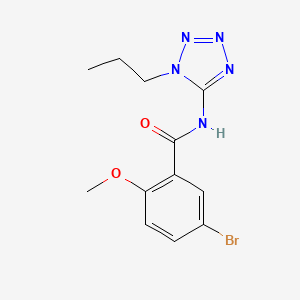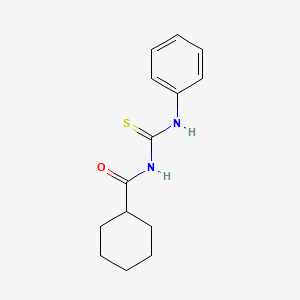
5-bromo-2-methoxy-N-(1-propyl-1H-tetrazol-5-yl)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-bromo-2-methoxy-N-(1-propyl-1H-tetrazol-5-yl)benzamide, also known as BPTB, is a chemical compound that has gained attention in scientific research due to its potential therapeutic applications.
Mecanismo De Acción
The mechanism of action of 5-bromo-2-methoxy-N-(1-propyl-1H-tetrazol-5-yl)benzamide is not fully understood, but it is believed to involve the inhibition of various signaling pathways involved in cell growth, inflammation, and oxidative stress. 5-bromo-2-methoxy-N-(1-propyl-1H-tetrazol-5-yl)benzamide has been found to inhibit the activity of several enzymes, including PI3K, AKT, and NF-κB, which are involved in these pathways.
Biochemical and Physiological Effects:
5-bromo-2-methoxy-N-(1-propyl-1H-tetrazol-5-yl)benzamide has been found to have various biochemical and physiological effects in vitro and in vivo. In vitro studies have shown that 5-bromo-2-methoxy-N-(1-propyl-1H-tetrazol-5-yl)benzamide can induce apoptosis, inhibit angiogenesis, and reduce inflammation. In vivo studies have shown that 5-bromo-2-methoxy-N-(1-propyl-1H-tetrazol-5-yl)benzamide can reduce tumor growth, reduce inflammation, and improve neurological function.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using 5-bromo-2-methoxy-N-(1-propyl-1H-tetrazol-5-yl)benzamide in lab experiments include its potential therapeutic applications in various fields of research, its ability to inhibit multiple signaling pathways, and its relatively low toxicity. However, the limitations of using 5-bromo-2-methoxy-N-(1-propyl-1H-tetrazol-5-yl)benzamide in lab experiments include its limited solubility in water, which can make it difficult to administer, and its potential side effects, which need to be further studied.
Direcciones Futuras
There are several future directions for the research of 5-bromo-2-methoxy-N-(1-propyl-1H-tetrazol-5-yl)benzamide. One direction is to further study its potential therapeutic applications in cancer, inflammation, and neurological disorders. Another direction is to investigate its potential side effects and toxicity in vivo. Additionally, further studies are needed to understand the mechanism of action of 5-bromo-2-methoxy-N-(1-propyl-1H-tetrazol-5-yl)benzamide and to develop more effective synthesis methods.
Métodos De Síntesis
5-bromo-2-methoxy-N-(1-propyl-1H-tetrazol-5-yl)benzamide can be synthesized through a multi-step process involving the reaction of 5-bromo-2-methoxyaniline with propargyl bromide, followed by the addition of sodium azide and copper sulfate to form the tetrazole ring. The resulting compound is then reacted with 4-bromo-2-fluoronitrobenzene to form 5-bromo-2-methoxy-N-(1-propyl-1H-tetrazol-5-yl)benzamide.
Aplicaciones Científicas De Investigación
5-bromo-2-methoxy-N-(1-propyl-1H-tetrazol-5-yl)benzamide has been studied for its potential therapeutic applications in various fields of research, including cancer, inflammation, and neurological disorders. In cancer research, 5-bromo-2-methoxy-N-(1-propyl-1H-tetrazol-5-yl)benzamide has been found to inhibit the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis. Inflammation research has shown that 5-bromo-2-methoxy-N-(1-propyl-1H-tetrazol-5-yl)benzamide can reduce inflammation by inhibiting the production of pro-inflammatory cytokines. In neurological disorders, 5-bromo-2-methoxy-N-(1-propyl-1H-tetrazol-5-yl)benzamide has been found to have neuroprotective effects by reducing oxidative stress and inflammation.
Propiedades
IUPAC Name |
5-bromo-2-methoxy-N-(1-propyltetrazol-5-yl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14BrN5O2/c1-3-6-18-12(15-16-17-18)14-11(19)9-7-8(13)4-5-10(9)20-2/h4-5,7H,3,6H2,1-2H3,(H,14,15,17,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MZUOLYFPUMUKLU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1C(=NN=N1)NC(=O)C2=C(C=CC(=C2)Br)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14BrN5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.18 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-bromo-2-methoxy-N-(1-propyl-1H-tetrazol-5-yl)benzamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[4-({[2-(4-fluorophenyl)ethyl]amino}sulfonyl)phenyl]acetamide](/img/structure/B5859742.png)

![2-[(5,6-dimethylthieno[2,3-d]pyrimidin-4-yl)thio]-1-phenylethanone](/img/structure/B5859749.png)
![4-{[N-(phenylsulfonyl)-beta-alanyl]amino}benzamide](/img/structure/B5859755.png)



![6-(4-morpholinyl)-N-phenyl[1,2,5]oxadiazolo[3,4-b]pyrazin-5-amine](/img/structure/B5859765.png)
![(3,4-dimethoxybenzyl)[2-(methylthio)phenyl]amine](/img/structure/B5859768.png)

![4-(7,8-dimethoxy-1-methyl-3-phenyl-3H-pyrazolo[3,4-c]isoquinolin-5-yl)phenol](/img/structure/B5859779.png)

![4-(acetylamino)-N-[5-(methoxymethyl)-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B5859816.png)
![3-[4-methoxy-3-(methoxymethyl)phenyl]-2-(phenylsulfonyl)acrylonitrile](/img/structure/B5859834.png)